3-Isopropyloxetan-3-amine
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Overview
Description
3-Isopropyloxetan-3-amine is an organic compound characterized by the presence of an oxetane ring substituted with an isopropyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyloxetan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of oxetane derivatives with isopropylamine. This reaction typically requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, catalytic hydrogenation of oxetane derivatives in the presence of isopropylamine can be employed to achieve high yields. This method is advantageous due to its operational simplicity and the use of readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxetane oxides, reduced oxetane derivatives, and various substituted oxetanes, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Isopropyloxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Isopropyloxetan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its unique structure allows it to interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Aminooxetane: Similar in structure but lacks the isopropyl group.
3-Nitrooxetane: Contains a nitro group instead of an amine group.
3,3-Dinitrooxetane: Features two nitro groups, making it more reactive
Uniqueness
3-Isopropyloxetan-3-amine is unique due to the presence of both an isopropyl group and an amine group on the oxetane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-propan-2-yloxetan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(7)3-8-4-6/h5H,3-4,7H2,1-2H3 |
InChI Key |
DCBZHWMKQLLNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(COC1)N |
Origin of Product |
United States |
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